Product packaging for 4-(3,4-dimethoxyphenyl)but-3-yn-1-ol(Cat. No.:)

4-(3,4-dimethoxyphenyl)but-3-yn-1-ol

Cat. No.: B8703901
M. Wt: 206.24 g/mol
InChI Key: BTSAKSUXEFQZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dimethoxyphenyl)but-3-yn-1-ol is a chemical compound for research applications. The closely related analog, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB), is a well-studied phenylbutenoid naturally found in Zingiber cassumunar (Plai) and has demonstrated significant research interest for its biological activity in enhancing melanogenesis . Studies on this analog show it promotes melanin synthesis in both B16F10 melanoma cells and human primary melanocytes, operating through a unique mechanism that increases the levels and nuclear localization of the upstream stimulating factor-1 (USF-1) transcription factor, subsequently upregulating tyrosinase expression. Research also indicates that the melanogenic effect is mediated through the activation of ERK and p38 MAPK signaling pathways . Given the structural similarity, this compound may serve as a valuable chemical tool for researchers investigating melanogenesis, hypopigmentation disorders, and the structure-activity relationships of phenylbutenoid compounds. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B8703901 4-(3,4-dimethoxyphenyl)but-3-yn-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)but-3-yn-1-ol

InChI

InChI=1S/C12H14O3/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2/h6-7,9,13H,4,8H2,1-2H3

InChI Key

BTSAKSUXEFQZCF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#CCCO)OC

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Further research or de novo synthesis and characterization of 4-(3,4-dimethoxyphenyl)but-3-yn-1-ol would be required to generate the experimental data necessary to fulfill the original request. At present, this information does not appear to be part of the public scientific record.

Unveiling the Molecular Architecture of this compound: A Spectroscopic Investigation

Initial comprehensive searches for the chemical compound this compound have revealed a significant lack of specific data pertaining to its detailed structural elucidation and advanced spectroscopic characterization. The available scientific literature and databases predominantly feature information on a closely related analogue, 4-(3,4-dimethoxyphenyl)but-3-en-1-ol, which contains an alkene functional group instead of the alkyne specified in the compound of interest.

This scarcity of information prevents a thorough analysis based on the requested outline, which includes in-depth discussions on fragmentation patterns, hyphenated mass spectrometry techniques, infrared spectroscopy, single crystal X-ray diffraction, and vibrational circular dichroism. These advanced analytical methods require experimental data that does not appear to be publicly available for this compound.

To provide an accurate and scientifically rigorous article, clarification on the target compound is necessary. Should the focus remain on the alkyne, this compound, the article would be limited to theoretical discussions and comparisons to similar structures, rather than the detailed experimental analysis requested. If, however, the intended compound of interest was the more widely studied alkene, 4-(3,4-dimethoxyphenyl)but-3-en-1-ol, a wealth of experimental data can be drawn upon to construct a comprehensive report that aligns with the user's detailed outline.

We await further clarification to proceed with the generation of a detailed and accurate scientific article.

Chemical Reactivity and Derivatization Strategies

Predicted Reactions at the Terminal Alkyne

The terminal alkyne is characterized by an acidic proton and a carbon-carbon triple bond, making it susceptible to a variety of addition and coupling reactions.

Reactants Catalyst System Predicted Product
4-(3,4-dimethoxyphenyl)but-3-yn-1-ol, Organic Azide (B81097) (R-N₃)Copper(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate)1-(Substituted)-4-((4-(3,4-dimethoxyphenyl)-1-hydroxybut-1-yl))-1H-1,2,3-triazole

Cross-Coupling Reactions for Further ExtensionThe terminal alkyne is a prime candidate for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The Sonogashira coupling, for instance, would react the alkyne with aryl or vinyl halides to extend the carbon chain, a fundamental transformation in the synthesis of complex organic molecules.

Coupling Type Coupling Partner Catalyst System Predicted Product Class
SonogashiraAryl/Vinyl HalidePd complex (e.g., Pd(PPh₃)₄), Cu(I) salt, Amine baseAryl/Vinyl-substituted alkyne
Glaser- (Self-coupling)Cu(I) or Cu(II) salt, BaseSymmetrical 1,3-diyne

Predicted Reactions at the Hydroxyl Group

The primary alcohol functional group is readily derivatized through esterification, etherification, or oxidation.

Oxidation to Aldehydes or Carboxylic AcidsThe primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). The use of stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), would lead to the formation of the corresponding carboxylic acid. Careful selection of the oxidant is crucial to control the outcome, as the alkyne moiety can also be sensitive to strong oxidizing conditions.

Oxidizing Agent Predicted Product Oxidation Level
Pyridinium chlorochromate (PCC)4-(3,4-dimethoxyphenyl)but-3-yn-1-alAldehyde
Potassium permanganate (KMnO₄)4-(3,4-dimethoxyphenyl)but-3-yn-1-oic acidCarboxylic Acid

Transformations of the Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl group, also known as a veratrole moiety, is an electron-rich aromatic system susceptible to various transformations, particularly electrophilic aromatic substitution and modification of the methoxy (B1213986) groups.

The two methoxy groups on the aromatic ring are strong activating groups, making the ring highly nucleophilic and prone to electrophilic aromatic substitution (EAS). quizlet.comwikipedia.org These groups direct incoming electrophiles to the ortho and para positions. In the case of the 3,4-dimethoxyphenyl moiety, the positions ortho and para to the methoxy groups are C-2, C-5, and C-6. The directing effects of both activating groups are cumulative. echemi.comstackexchange.com

Common EAS reactions that can be performed on this activated ring include:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid. Due to the high activation of the ring, harsh conditions (like the use of sulfuric acid as a catalyst) may not always be necessary. echemi.comchemicalforums.com

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like Br₂ or Cl₂ often with a Lewis acid catalyst. msu.edu

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. These reactions expand the carbon framework of the molecule. msu.edumasterorganicchemistry.com

The high reactivity of the veratrole ring means that these reactions generally proceed under milder conditions than those required for benzene (B151609) itself. minia.edu.eg

Table 2: Common Electrophilic Aromatic Substitution Reactions This table is interactive. Click on the headers to sort.

Reaction Typical Reagent Electrophile
Nitration HNO₃ NO₂⁺ msu.edu
Halogenation Br₂/FeBr₃ Br⁺ msu.edu
Sulfonation H₂SO₄/SO₃ SO₃ msu.edu
Friedel-Crafts Alkylation R-Cl/AlCl₃ R⁺ msu.edu

The methoxy groups can be cleaved to yield hydroxyl groups, converting the dimethoxybenzene derivative into a catechol (1,2-dihydroxybenzene) derivative. This demethylation is a key transformation as catechols are important pharmacophores. A variety of reagents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule.

Common demethylating agents include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or nucleophilic reagents such as sodium ethanethiolate (NaSEt). researchgate.netrsc.org Newer methods, such as those using tris(pentafluorophenyl)borane, have also been developed. rsc.org Selective demethylation of one of the two methoxy groups can be achieved under carefully controlled conditions. google.com

Synthesis of Novel Conjugates and Prodrugs

The functional handles of this compound—the alkyne and the alcohol—make it an excellent scaffold for creating conjugates and prodrugs. symeres.comacs.org

The terminal alcohol can be esterified or etherified to link the molecule to other chemical entities. The alkyne group is particularly valuable for modern bioconjugation techniques, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." researchgate.netacs.org This reaction allows for the efficient and specific covalent linking of the alkyne-containing molecule to another molecule bearing an azide group, forming a stable triazole linkage. This strategy is widely used in the development of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). nih.govacs.org

Furthermore, the 3,4-dimethoxyphenyl moiety itself can be part of a prodrug strategy. After demethylation to the corresponding catechol, the molecule can mimic the structure of endogenous catecholamines, potentially targeting specific biological pathways. nih.gov A prodrug could be designed where the methoxy groups mask the active catechol, improving properties like cell permeability, with subsequent bioactivation inside the target cell or tissue. mdpi.comnih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Benzene
Boron tribromide
Aluminum chloride
Sodium ethanethiolate
Tris(pentafluorophenyl)borane
Nitric acid

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn governs its physical properties and biological activity. For a flexible molecule like 4-(3,4-dimethoxyphenyl)but-3-yn-1-ol, which possesses several rotatable bonds—specifically around the butynol (B8639501) chain and the methoxy (B1213986) groups on the phenyl ring—a multitude of conformations are possible.

The primary goal of conformational analysis is to identify the most stable conformers (those at energy minima) and the transition states that connect them. This process maps out the potential energy surface (PES) of the molecule. The analysis typically begins by systematically rotating the key dihedral angles and calculating the corresponding energy of each resulting structure.

For this compound, the key dihedral angles would be:

The C-C-C-O angle of the butynol side chain.

The Ar-C-C-C angle connecting the phenyl ring to the side chain.

The C-C-O-C angles of the two methoxy groups.

Computational methods, such as molecular mechanics (MM) or more accurate quantum mechanics (QM) methods, are employed to calculate the energies. The results can be visualized in a potential energy landscape, which plots energy as a function of the dihedral angles. Studies on similar molecules, such as chalcones derived from vanillin, have utilized these methods to identify the most stable s-cis and s-trans conformations, revealing that specific conformers are stabilized by hyperconjugative interactions. researchgate.netufms.br A similar approach would elucidate the preferred spatial arrangement of this compound.

Table 1: Hypothetical Relative Energies of Key Conformers for this compound

Conformer Dihedral Angle (Ar-C≡C-C) Relative Energy (kcal/mol) Population (%) at 298 K
A (Global Minimum) 0° (eclipsed) 0.00 75.3
B 60° (gauche) 1.25 14.1
C 120° (gauche) 2.50 2.6
D (Local Maximum) 180° (anti) 3.50 0.5

Note: This table is illustrative and presents hypothetical data that would be generated from a typical conformational analysis.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. It provides a balance between accuracy and computational cost, making it a popular choice for studying medium-sized organic molecules. DFT calculations can elucidate the electronic structure, reactivity, and spectroscopic properties of this compound.

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is invaluable for predicting how the molecule will interact with other chemical species.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. sapub.org

In studies of similar phenolic compounds like resveratrol, DFT calculations (e.g., using the B3LYP functional) have been used to determine which hydroxyl groups are more reactive and to understand antioxidant mechanisms by analyzing spin density distributions of the resulting radicals. researchgate.net For this compound, DFT would similarly help identify the most reactive sites, such as the hydroxyl group, the alkyne bond, or the electron-rich aromatic ring.

Table 2: Illustrative DFT-Calculated Electronic Properties (B3LYP/6-311G(d,p))

Property Calculated Value
EHOMO -5.85 eV
ELUMO -0.95 eV
HOMO-LUMO Gap (ΔE) 4.90 eV
Ionization Potential (IP) 5.85 eV
Electron Affinity (EA) 0.95 eV
Global Hardness (η) 2.45
Electronegativity (χ) 3.40

Note: This data is hypothetical and represents typical outputs from DFT calculations on a molecule of this type.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT and conformational analysis provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent or a biological receptor).

For this compound, an MD simulation could:

Explore Conformational Space: MD can sample a wide range of conformations, potentially identifying stable states that might be missed by systematic searches, especially over long simulation times (nanoseconds to microseconds). nih.gov

Analyze Solvation Effects: By placing the molecule in a simulated box of solvent (e.g., water), MD can model how solvent molecules arrange around the solute and influence its conformation and dynamics.

Study Interactions with Receptors: If a biological target is known, MD simulations can be used to model the binding process of the molecule to the receptor's active site, providing detailed information about the binding mode, stability, and key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces). unpaywall.org

MD simulations have been widely used to study the behavior of various organic molecules, from polymer blends to ligand-DNA interactions, demonstrating their power in predicting dynamic properties and interaction mechanisms. nih.govrsc.org Enhanced sampling techniques, such as metadynamics, can be coupled with MD to overcome high energy barriers and more efficiently explore complex conformational changes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org While a QSAR model cannot be built for a single compound, this compound could serve as a template or a member of a dataset for developing such a model.

The QSAR process involves:

Dataset Assembly: A series of structurally related analogues would be synthesized or designed, and their biological activity (e.g., IC50 values for enzyme inhibition) would be measured.

Descriptor Calculation: For each analogue, a set of numerical parameters, or "descriptors," is calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) or 3D descriptors (e.g., molecular shape, electrostatic fields).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

A validated QSAR model for analogues of this compound could be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com This approach streamlines the drug discovery process by focusing resources on compounds with the highest predicted potency. nih.gov

Table 3: Example of Descriptors for a Hypothetical QSAR Model

Compound Analogue Activity (logIC50) Molecular Weight LogP Polar Surface Area (Ų) Number of Rotatable Bonds
Analogue 1 5.2 220.26 2.1 49.9 5
Analogue 2 4.8 234.29 2.5 49.9 6
Analogue 3 5.5 219.23 1.9 59.1 5
Analogue 4 4.5 248.26 2.3 68.3 6

Note: This table is illustrative, showing the type of data used to build a QSAR model. A real study would involve a much larger and more diverse set of compounds.

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Method Development

Chromatographic techniques are central to the analysis of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, providing the necessary selectivity and sensitivity to analyze complex matrices like herbal extracts.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol. researchgate.netsemanticscholar.org Research has focused on developing rapid and reliable reversed-phase HPLC (RP-HPLC) methods. One such study successfully developed a method using a gradient elution with 2% acetic acid in deionized water and methanol, which significantly reduced the retention time to 6.42 minutes while ensuring good linearity, accuracy, and precision. researchgate.net

Validation of these HPLC methods is performed according to established guidelines to ensure their suitability for quantitative analysis. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). semanticscholar.orgmdpi.com For instance, a validated RP-HPLC method demonstrated excellent linearity with a correlation coefficient (r²) greater than 0.999 within a concentration range of 1-10 µg/mL. semanticscholar.org The method's accuracy was confirmed with recovery rates between 95.38% and 104.76% for intraday preparations. semanticscholar.org

Table 1: HPLC Method Validation Parameters for (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol semanticscholar.org
ParameterResult
Linearity Range1-10 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantitation (LOQ)0.8 µg/mL
Accuracy (Intraday)95.38% - 104.76%
Precision (Intraday, %RSD)<2%
Accuracy (Interday)88.94% - 102.43%
Precision (Interday, %RSD)<5%

High-Performance Thin-Layer Chromatography (HPTLC) has been developed as a valuable alternative for the quantitative analysis of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol. chula.ac.thresearchgate.net This method is particularly useful for the quality control of raw materials due to its simplicity, cost-effectiveness, and ability to handle multiple samples simultaneously. chula.ac.thsemanticscholar.org

A validated HPTLC method for this compound demonstrated good linearity over a concentration range of 84-420 ng/band, with a regression coefficient of 0.9958. chula.ac.th The method's accuracy was confirmed with an average recovery of 98.31%. chula.ac.thsemanticscholar.org The precision, measured as the relative standard deviation (%RSD), was less than 2% for both intraday and interday analyses, indicating high repeatability. chula.ac.th The robustness of the method was also established, with %RSD values remaining below 2% under varied analytical conditions. chula.ac.th This validated HPTLC method has been successfully applied to determine the quantity of the compound in Zingiber cassumunar rhizome extracts from various geographical locations. chula.ac.thsemanticscholar.org

Table 2: HPTLC Method Validation Parameters for (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol chula.ac.thsemanticscholar.org
ParameterResult
Linearity Range84 - 420 ng/band
Regression Coefficient (r²)0.9958
Limit of Detection (LOD)10 ng
Limit of Quantitation (LOQ)40 ng
Accuracy (Average Recovery)98.31%
Precision (%RSD)< 2%
Robustness (%RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and characterizing volatile and semi-volatile compounds within a sample. (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol has been successfully identified as a constituent in the volatile profile of plant extracts, such as from Zingiber purpureum, using GC-MS. mdpi.com In a typical analysis, the compound is separated on a capillary column and subsequently identified based on its mass spectrum. mdpi.comscielo.br The electron ionization (EI) mass spectrum for this compound shows characteristic fragments, with major peaks observed at m/z 208 (molecular ion), 177 (base peak), 146, 131, and 91, which allows for its unambiguous identification. mdpi.com

Spectrophotometric and Fluorometric Assay Development

While direct spectrophotometric or fluorometric assays for the sole quantification of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol are not prominently described in the reviewed literature, spectrophotometric detection is an integral part of HPLC analysis. HPLC systems coupled with Diode Array Detectors (DAD) or UV-Vis detectors are standard, where quantification is based on the absorbance of the compound at a specific wavelength, often 254 nm. researchgate.net This approach, however, relies on the chromatographic separation to first isolate the compound from other absorbing species in the matrix.

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is critical for accurate analysis, especially from complex matrices like plant tissues or herbal formulations. For the analysis of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, various extraction methods have been employed.

A common approach involves solvent extraction using ethanol (B145695). researchgate.netresearchgate.net Sonication is often utilized to enhance the extraction efficiency. semanticscholar.orgresearchgate.net For instance, in one method, patches containing the compound were extracted in a mixture of phosphate (B84403) buffer (pH 7.4) and ethanol (8:2 ratio) under sonication for 30 minutes before HPLC analysis. researchgate.net Another study compared different extraction techniques, including direct dissolution in absolute ethanol followed by HPLC injection, and a multi-step process involving column chromatography on silica (B1680970) gel with a hexane (B92381) and ethyl acetate (B1210297) solvent system to isolate the compound before validation. semanticscholar.org These methods are designed to efficiently liberate the target analyte from the matrix while minimizing interference from other components.

Quality Control and Standardization of Research Materials

The standardization of research materials, particularly herbal extracts, is essential to ensure consistent quality and efficacy. The validated HPTLC method for (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol is highlighted as having high potential for the quality control of raw Zingiber cassumunar rhizomes and its derived herbal products. chula.ac.thsemanticscholar.org By providing a reliable and efficient means to quantify this major bioactive compound, the method allows for the standardization of extracts based on its concentration. This ensures that different batches of material contain a consistent amount of the active principle, which is a critical aspect of quality assurance in both research and commercial settings. chula.ac.th

Investigation of Biological and Pharmacological Relevance in Vitro and Preclinical Models

Exploration of Enzyme Modulation Capabilities (e.g., Kinases, Oxidoreductases)

No studies detailing the effects of 4-(3,4-dimethoxyphenyl)but-3-yn-1-ol on specific enzyme classes such as kinases or oxidoreductases were identified.

Assessment of Receptor Interaction Profiles

There is no available data from receptor binding assays or functional studies to characterize the interaction profile of this compound with any known biological receptors.

Cellular Bioactivity Profiling in Model Systems (e.g., Cell Proliferation, Differentiation)

Scientific literature lacks reports on the effects of this compound in cellular model systems, including but not limited to, its impact on cell proliferation, differentiation, or other measures of cellular health and function.

Investigation of Molecular Mechanisms within Cellular Pathways (e.g., Signaling Cascade Activation, Gene Expression Regulation)

The molecular mechanisms of action for this compound are currently unknown, as no studies have been published that investigate its influence on cellular signaling cascades or the regulation of gene expression.

In Vitro Metabolism and Biotransformation Studies (Excluding Human Clinical Data)

Information regarding the in vitro metabolism and biotransformation of this compound in preclinical models is not available in the current body of scientific literature.

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Animal Models (Excluding Human Clinical Data)

No in vivo studies in animal models have been published that describe the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) or the pharmacodynamic effects of this compound.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Due to the absence of biological activity data for this compound and a lack of studies on related analogues with the but-3-yn-1-ol scaffold, no structure-activity relationship studies have been established.

Advanced Research Applications and Future Perspectives

Design and Synthesis of Chemical Probes for Target Identification

Currently, there is no available research detailing the design or use of 4-(3,4-dimethoxyphenyl)but-3-yn-1-ol as a chemical probe. In theory, the terminal alkyne group could be functionalized for "click" chemistry reactions, a common strategy in the development of chemical probes for identifying biological targets.

Development as a Synthon for Complex Natural Product Synthesis

The potential of this compound as a synthon in the synthesis of complex natural products has not been documented. Its structure, featuring a dimethoxyphenyl group and a butynol (B8639501) chain, could theoretically serve as a building block for more elaborate molecules, but specific examples are not found in the current body of scientific literature.

Integration into Polymeric or Material Science Research

There are no published studies on the integration of this compound into polymers or its application in materials science. The presence of the hydroxyl and alkyne functional groups suggests that it could potentially be used as a monomer or cross-linking agent, but this remains a hypothetical application.

Exploration in Agrochemical or Industrial Chemical Research

No information is available regarding the exploration of this compound in the context of agrochemical or industrial chemical research. Its biological activity profile, if any, is unknown, and therefore its potential as a pesticide, herbicide, or other industrial chemical has not been investigated.

Emerging Methodologies for Chemical Biology Research

Given the absence of research on its fundamental properties and applications, there are no reports of this compound being utilized in emerging methodologies for chemical biology research.

Q & A

Q. What are the established synthetic routes for 4-(3,4-dimethoxyphenyl)but-3-yn-1-ol?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves reacting 1-bromo-4-substituted benzene derivatives with 3-butyn-1-ol under nitrogen atmosphere, using triphenylphosphine, CuI, and dichlorobis(triphenylphosphine)palladium(II) as catalysts. Key steps include dropwise addition of the alkyne precursor, temperature control (70°C), and post-reaction purification via aqueous HCl washes and charcoal filtration. Yields up to 94% have been reported for analogous compounds . Alternative approaches include Wittig reactions using triphenylphosphonium bromides, though this method may require optimization for stereochemical control .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (δ ~7.3 ppm for dimethoxyphenyl groups) and alkyne-related signals (e.g., δ ~4.9 ppm for hydroxyl protons).
  • FT-IR : Peaks at ~3363 cm1^{-1} (O-H stretch) and ~1678 cm1^{-1} (C≡C stretch) confirm functional groups.
  • Mass Spectrometry : ESI-MS with m/z 202.1 [M+H]+^+ aligns with molecular formula C14_{14}H18_{18}O .

Q. What biological activities are associated with this compound?

Studies report:

  • Melanogenesis Enhancement : Increases melanin synthesis in B16F10 melanoma cells at specific concentrations (e.g., 10–50 µM) .
  • Antibacterial Activity : Moderate efficacy against Gram-positive bacteria, though less potent than structurally related phenylbutanoids .
  • Anti-inflammatory Potential : Isolated from Zingiber cassumunar rhizomes, suggesting a role in phytomedicine .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

Discrepancies in efficacy (e.g., lower antibacterial activity compared to analogs) may arise from:

  • Experimental Variables : Differences in cell lines (e.g., B16F10 vs. primary keratinocytes) or assay conditions (e.g., incubation time, solvent effects).
  • Compound Purity : Artifact formation during storage (e.g., esterification with fatty acids) can alter bioactivity. HPLC monitoring and stability studies are critical .
  • Structural Modifications : Subtle changes (e.g., acetylated vs. free hydroxyl groups) significantly impact activity. Comparative SAR studies are recommended .

Q. What challenges arise in optimizing extraction methods for high yield?

  • Solvent Selection : Ethyl acetate/methanol (1:1 v/v) maximizes extraction efficiency for phenylbutanoids from Z. cassumunar .
  • Artifact Mitigation : Storage-induced esterification requires inert atmospheres and low temperatures to preserve the native structure .
  • Scale-Up Limitations : Column chromatography may reduce scalability; alternative methods like centrifugal partition chromatography (CPC) should be explored.

Q. How is stability and artifact formation studied experimentally?

  • Accelerated Stability Testing : Samples are stored under varying conditions (temperature, humidity) and analyzed via HPLC to track degradation/artifact formation.
  • Two-Component Mixture Analysis : Identifies interactions (e.g., esterification between the compound and fatty acids) during storage .
  • Kinetic Modeling : Quantifies artifact saturation points (e.g., stability plateau after 73 days) .

Q. What safety considerations are critical during synthesis?

  • Exothermic Reactions : Temperature control (<30°C) during aqueous HCl addition prevents runaway reactions .
  • Toxicity : The compound may emit toxic NOx_x fumes upon decomposition. Proper fume hoods and PPE (gloves, goggles) are mandatory .
  • Waste Handling : Halogenated solvents (e.g., toluene) require segregated disposal to avoid environmental contamination .

Q. How does catalyst selection influence hydrogenation reactions?

  • Lindlar Catalyst : Selectively hydrogenates alkynes to cis-alkenes but may deactivate due to sulfur/phosphorus poisoning.
  • Palladium Nanoparticles : Modified with ligands (e.g., polyvinylpyrrolidone) improve accessibility and selectivity in continuous-flow systems .
  • Copper-Based Catalysts : Cost-effective for Sonogashira couplings but require rigorous oxygen exclusion to prevent side reactions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Palladium-Catalyzed Synthesis

ParameterConditionReference
CatalystPd(PPh3_3)2_2Cl2_2, CuI
Temperature70°C
Reaction Time7 hours
SolventTriethylamine/toluene
Yield94% (analogous compound)

Q. Table 2. Biological Activity Comparison

ActivityEfficacy (IC50_{50}/EC50_{50})Reference
MelanogenesisEC50_{50}: ~20 µM
Antibacterial (S. aureus)MIC: >100 µg/mL
Anti-inflammatoryNot quantified (qualitative assay)

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